molecular formula C11H8ClN3O4 B373759 4-chloro-5-{4-nitrophenoxy}-2-methyl-3(2H)-pyridazinone

4-chloro-5-{4-nitrophenoxy}-2-methyl-3(2H)-pyridazinone

Cat. No.: B373759
M. Wt: 281.65g/mol
InChI Key: XYKHHCYGPWCUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-5-{4-nitrophenoxy}-2-methyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are widely used in medicinal chemistry due to their easy functionalization at various ring positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-{4-nitrophenoxy}-2-methyl-3(2H)-pyridazinone typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthesis route includes the reaction of 4-chloro-2-methyl-5-hydroxy-pyridazin-3-one with 4-nitrophenol under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-{4-nitrophenoxy}-2-methyl-3(2H)-pyridazinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-chloro-2-methyl-5-(4-aminophenoxy)pyridazin-3-one .

Scientific Research Applications

4-chloro-5-{4-nitrophenoxy}-2-methyl-3(2H)-pyridazinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-5-{4-nitrophenoxy}-2-methyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-5-{4-nitrophenoxy}-2-methyl-3(2H)-pyridazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methyl, and nitrophenoxy groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H8ClN3O4

Molecular Weight

281.65g/mol

IUPAC Name

4-chloro-2-methyl-5-(4-nitrophenoxy)pyridazin-3-one

InChI

InChI=1S/C11H8ClN3O4/c1-14-11(16)10(12)9(6-13-14)19-8-4-2-7(3-5-8)15(17)18/h2-6H,1H3

InChI Key

XYKHHCYGPWCUAL-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=C(C=N1)OC2=CC=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

CN1C(=O)C(=C(C=N1)OC2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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